molecular formula C22H30N2O5S2 B2997261 4-isobutoxy-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide CAS No. 946227-02-7

4-isobutoxy-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide

Cat. No. B2997261
CAS RN: 946227-02-7
M. Wt: 466.61
InChI Key: KQESOSVWWWYOIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-isobutoxy-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide” is a chemical compound with the molecular formula C22H30N2O5S2. It has an average mass of 466.614 Da and a monoisotopic mass of 466.159607 Da .

Scientific Research Applications

Synthesis and Characterization

The compound 4-isobutoxy-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide, due to its complex structure involving benzenesulfonamide and tetrahydroquinoline moieties, may be of interest in the synthesis and characterization of novel organic compounds. Similar compounds have been synthesized and characterized, where the focus has been on understanding the interactions, such as F⋯O interactions, within the molecular structure through methods like X-ray characterization, Hirshfeld surface analysis, and theoretical studies using DFT calculations, QTAIM, and NCIplot computational tools (Grudova et al., 2020).

Antimicrobial and Antitumor Activities

Compounds bearing sulfonamide fragments have been explored for their potential in antimicrobial and antitumor activities. For instance, new sulfonamide derivatives have shown pro-apoptotic effects in cancer cells by activating p38/ERK phosphorylation, indicating a possible area of research for compounds with similar structures (Cumaoğlu et al., 2015). Furthermore, quinoline derivatives have been studied for their antimicrobial properties, suggesting a potential research direction for exploring the antimicrobial efficacy of 4-isobutoxy-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide (Biointerface Research in Applied Chemistry, 2019).

Enzyme Inhibition

Isoquinolinesulfonamides, including those related to the compound , have been recognized as potent inhibitors of various protein kinases, such as cyclic nucleotide-dependent protein kinases and protein kinase C. This suggests a potential application in the development of enzyme inhibitors for therapeutic purposes (Hidaka et al., 1984).

Synthetic Applications

The structural elements of 4-isobutoxy-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide indicate potential synthetic applications, particularly in the development of novel sulfonamide-based compounds. For example, metalated sulfonamides have been used in a wide range of synthetic applications, highlighting the versatility of sulfonamide as a functional group in organic synthesis (Familoni, 2002).

properties

IUPAC Name

4-(2-methylpropoxy)-N-(1-propylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30N2O5S2/c1-4-14-30(25,26)24-13-5-6-18-7-8-19(15-22(18)24)23-31(27,28)21-11-9-20(10-12-21)29-16-17(2)3/h7-12,15,17,23H,4-6,13-14,16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQESOSVWWWYOIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)N1CCCC2=C1C=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)OCC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-isobutoxy-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.